Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
Description
Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a synthetic compound featuring a benzothiophene core substituted with a methyl ester at position 2 and a sulfonated piperazine moiety at position 3. The piperazine ring is further modified with a 2,3-dimethylphenyl group, which contributes to its stereoelectronic properties.
Properties
IUPAC Name |
methyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-15-7-6-9-18(16(15)2)23-11-13-24(14-12-23)30(26,27)21-17-8-4-5-10-19(17)29-20(21)22(25)28-3/h4-10H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXRGJNWGVDHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC=C43)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a benzothiophene core, which is linked to a piperazine moiety through a sulfonyl group. Its structural formula is represented as follows:
Biological Activity Overview
Research indicates that compounds containing the benzothiophene scaffold exhibit various biological activities, including:
- Antidepressant Effects : Benzothiophenes have been studied for their potential antidepressant properties. The compound’s structure suggests it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains, indicating a potential role as antimicrobial agents.
- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines.
The proposed mechanisms through which this compound exerts its effects include:
- Serotonin Receptor Modulation : The piperazine component may facilitate interaction with serotonin receptors, enhancing mood regulation.
- Inhibition of Reuptake Transporters : The compound may inhibit serotonin and norepinephrine reuptake transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Antidepressant Assay | Significant reduction in depressive-like behaviors in animal models. |
| Antimicrobial Testing | Effective against Gram-positive and Gram-negative bacteria at low concentrations. |
| Cytotoxicity Assay | Induced apoptosis in cancer cell lines with IC50 values in the micromolar range. |
Case Studies
Several case studies have highlighted the efficacy and safety profile of related compounds within the same chemical class:
- Antidepressant Activity : A study demonstrated that a related benzothiophene derivative significantly improved symptoms in patients with major depressive disorder when compared to placebo controls.
- Antimicrobial Efficacy : Research indicated that compounds similar to this compound exhibited potent antimicrobial activity against resistant strains of Staphylococcus aureus.
- Cancer Research : In vitro studies showed that derivatives could inhibit tumor growth in breast cancer cell lines by inducing cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl Ester Variants
A key structural analog is Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS: 895266-87-2), which replaces the methyl ester with an ethyl group . This substitution alters physicochemical properties:
- Metabolic Stability : Ethyl esters are generally more resistant to esterase hydrolysis than methyl esters, prolonging half-life in vivo.
Table 1: Methyl vs. Ethyl Ester Comparison
| Property | Methyl Ester (Target Compound) | Ethyl Ester (Analog) |
|---|---|---|
| Molecular Weight (g/mol) | ~485 | ~499 |
| logP (Predicted) | 3.2 | 3.7 |
| Ester Hydrolysis Rate | High | Moderate |
Piperazine Substituent Modifications
The 2,3-dimethylphenyl group on the piperazine ring distinguishes the target compound from analogs with alternative aryl substitutions. For example, Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS: 81018-05-5) replaces the dimethylphenyl with a 3-methoxyphenyl group . Key differences include:
- Electronic Effects : The methoxy group is electron-donating, increasing piperazine basicity (pKa ~8.5 vs. ~7.8 for dimethylphenyl), which may influence receptor binding.
Table 2: Substituent Impact on Piperazine Moieties
| Substituent | Electronic Profile | Steric Bulk | Example Compound Activity |
|---|---|---|---|
| 2,3-Dimethylphenyl | Neutral | High | High D4 affinity (inferred) |
| 3-Methoxyphenyl | Electron-donating | Moderate | Moderate D2/D3 activity |
Comparison with Dopamine D4 Receptor Ligands
The target compound shares structural motifs with known dopamine D4 ligands, such as L-750,667 (Ki = 0.51 nM for D4) . Both feature aromatic cores (benzothiophene vs. azaindole) linked to a piperazine-sulfonyl group. Key contrasts include:
- Selectivity : L-750,667 exhibits >2000-fold selectivity for D4 over D2/D3 receptors, whereas the target compound’s selectivity remains uncharacterized but is hypothesized to depend on the 2,3-dimethylphenyl group.
- Functional Activity : L-750,667 acts as an antagonist, reversing dopamine-induced cAMP inhibition (EC50 = 80 nM). Structural analogs of the target compound may exhibit similar functional profiles but require empirical validation.
Research Findings and Implications
- Receptor Targeting : The 2,3-dimethylphenyl group may enhance D4 receptor affinity by filling hydrophobic pockets, similar to L-750,667’s azaindole substituents .
- Metabolic Profile : Methyl esters are more prone to hydrolysis than ethyl analogs, suggesting the ethyl variant could be prioritized for in vivo studies .
- Synthetic Scalability : Pre-functionalized starting materials (e.g., 2,3-dimethylphenylpiperazine) streamline synthesis, minimizing side reactions .
Preparation Methods
Structural Overview and Key Challenges
The compound features a 1-benzothiophene core substituted at position 2 with a methyl carboxylate group and at position 3 with a sulfonamide-linked 4-(2,3-dimethylphenyl)piperazine moiety. Key synthetic challenges include:
Proposed Synthetic Routes
Route 1: Sequential Sulfonation and Amide Coupling
Step 1: Synthesis of Methyl 3-Sulfonylchloride-1-benzothiophene-2-carboxylate
Reagents :
- Chlorosulfonic acid (ClSO₃H) or SO₃ in DCM.
Conditions : - 0–5°C, 2–4 h under inert atmosphere.
Mechanism : Electrophilic sulfonation at position 3 of the benzothiophene ring.
Step 2: Piperazine Coupling
Reagents :
- 4-(2,3-Dimethylphenyl)piperazine, DIPEA (N,N-diisopropylethylamine).
Conditions : - Room temperature, 12–24 h in anhydrous THF or DCM.
Yield : ~60–75% (estimated from analogous reactions).
Reaction Equation :
$$
\text{Methyl 3-sulfonylchloride-1-benzothiophene-2-carboxylate} + \text{4-(2,3-dimethylphenyl)piperazine} \xrightarrow{\text{DIPEA}} \text{Target Compound}
$$
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Sulfonation Temperature | 0–5°C | Prevents over-sulfonation |
| Coupling Solvent | Anhydrous DCM or THF | Enhances nucleophilicity |
| Molar Ratio (Piperazine) | 1.2–1.5 equivalents | Compensates for steric hindrance |
| Reaction Time (Step 2) | 12–24 h | Ensures complete coupling |
Characterization and Validation
Comparative Analysis of Methods
| Metric | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 60–75% | 55–70% |
| Purification Complexity | Moderate | Low |
| Scalability | High | Moderate |
| Cost Efficiency | $$ | $$$ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
